Cas no 1247651-70-2 ((2-aminoethyl)(2,2-difluoroethyl)amine)

(2-Aminoethyl)(2,2-difluoroethyl)amine is a bifunctional amine compound featuring both primary and secondary amine groups, along with a difluoroethyl moiety. This structure imparts unique reactivity, making it valuable as a versatile building block in organic synthesis, particularly for the preparation of fluorinated derivatives. The presence of fluorine enhances lipophilicity and metabolic stability, which is advantageous in pharmaceutical and agrochemical applications. The compound’s dual amine functionality allows for selective modifications, enabling its use in crosslinking reactions or as a precursor for heterocyclic systems. Its well-defined structure and purity ensure consistent performance in research and industrial processes, supporting applications in medicinal chemistry and material science.
(2-aminoethyl)(2,2-difluoroethyl)amine structure
1247651-70-2 structure
Product Name:(2-aminoethyl)(2,2-difluoroethyl)amine
CAS No:1247651-70-2
MF:C4H10F2N2
MW:124.132407665253
CID:5177546
PubChem ID:62139960
Update Time:2025-06-12

(2-aminoethyl)(2,2-difluoroethyl)amine Chemical and Physical Properties

Names and Identifiers

    • (2-aminoethyl)(2,2-difluoroethyl)amine
    • N-(2,2-difluoroethyl)ethane-1,2-diamine
    • 1,2-Ethanediamine, N1-(2,2-difluoroethyl)-
    • Inchi: 1S/C4H10F2N2/c5-4(6)3-8-2-1-7/h4,8H,1-3,7H2
    • InChI Key: LBBMNSKGMPVJNM-UHFFFAOYSA-N
    • SMILES: FC(CNCCN)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 49.3
  • XLogP3: -0.3
  • Topological Polar Surface Area: 38

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Additional information on (2-aminoethyl)(2,2-difluoroethyl)amine

Comprehensive Overview of (2-aminoethyl)(2,2-difluoroethyl)amine (CAS No. 1247651-70-2): Properties, Applications, and Industry Insights

The chemical compound (2-aminoethyl)(2,2-difluoroethyl)amine (CAS No. 1247651-70-2) is a specialized amine derivative with a unique molecular structure, combining both amino and difluoroethyl functional groups. This structure grants it distinct physicochemical properties, making it valuable in pharmaceutical intermediates, agrochemical synthesis, and material science. As industries increasingly prioritize sustainable chemistry and high-performance additives, this compound has garnered attention for its potential in green chemistry applications and bioactive molecule design.

Recent trends in drug discovery highlight the demand for fluorinated amines like (2-aminoethyl)(2,2-difluoroethyl)amine, as fluorine incorporation often enhances metabolic stability and bioavailability. Researchers are exploring its role in small-molecule therapeutics, particularly for central nervous system (CNS) targets. Additionally, its solubility profile and reactivity make it a candidate for catalysis and polymer modification, aligning with the growing focus on smart materials.

From an environmental perspective, the compound's low toxicity profile (when handled under standard protocols) and biodegradability potential resonate with ESG (Environmental, Social, and Governance) goals in chemical manufacturing. Regulatory bodies such as REACH and EPA have classified similar fluorinated amines as non-hazardous under typical use conditions, further supporting its adoption in industrial-scale synthesis.

Frequently asked questions about CAS No. 1247651-70-2 include inquiries about its synthesis route, storage stability, and commercial availability. Suppliers often provide technical data sheets highlighting its purity (>98%) and compatibility with common organic solvents. Analytical techniques like HPLC and NMR are typically employed for quality control, ensuring consistency for research and development (R&D) applications.

Innovations in flow chemistry have enabled more efficient production of (2-aminoethyl)(2,2-difluoroethyl)amine, reducing waste and energy consumption. This aligns with the circular economy principles driving modern chemical engineering. Furthermore, computational studies using AI-driven molecular modeling predict its utility in enzyme inhibition, opening avenues for precision medicine.

In summary, (2-aminoethyl)(2,2-difluoroethyl)amine represents a versatile building block for next-generation chemicals. Its balanced lipophilicity and hydrogen-bonding capacity make it a focal point for interdisciplinary research, bridging gaps between organic chemistry, life sciences, and industrial innovation.

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